Butyric acid, 2-chloro-, 2-(1-methylheptyl)-4,6-dinitrophenyl ester
Description
Butyric acid, 2-chloro-, 2-(1-methylheptyl)-4,6-dinitrophenyl ester is a nitroaromatic ester derivative characterized by a chlorinated butyric acid backbone esterified to a 2-(1-methylheptyl)-4,6-dinitrophenyl group. This compound belongs to a class of chemicals often employed in agrochemical applications due to the bioactivity imparted by its nitro and ester functionalities. Its structure combines a branched alkyl chain (1-methylheptyl) for enhanced lipophilicity, a dinitrophenyl group for electron-withdrawing effects, and a chlorine substituent that may influence reactivity and stability .
Properties
CAS No. |
2411-01-0 |
|---|---|
Molecular Formula |
C18H25ClN2O6 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
(2,4-dinitro-6-octan-2-ylphenyl) 2-chlorobutanoate |
InChI |
InChI=1S/C18H25ClN2O6/c1-4-6-7-8-9-12(3)14-10-13(20(23)24)11-16(21(25)26)17(14)27-18(22)15(19)5-2/h10-12,15H,4-9H2,1-3H3 |
InChI Key |
FQHWVRPELKNIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(CC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
This section compares the target compound with structurally or functionally related nitroaromatic esters, focusing on substituents, molecular properties, and applications.
Structural Analogues
a) Meptyldinocap (2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate)
- Structure : Shares the 2-(1-methylheptyl)-4,6-dinitrophenyl group but differs in the esterified acid (crotonic acid vs. chlorinated butyric acid).
- Key Features: Higher α,β-unsaturation in the crotonate moiety may enhance reactivity toward nucleophilic targets.
- Application : Registered as a fungicide, indicating nitroaromatic esters’ role in disrupting microbial lipid synthesis .
b) RDS1643 (6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester)
- Structure : Features a diketo ester backbone with a fluorophenyl-pyrrole substituent.
- Key Features :
- The diketo group confers chelating properties, often critical in enzyme inhibition (e.g., HIV integrase inhibitors).
- Fluorine substituent enhances metabolic stability compared to chlorine in the target compound.
- Application : Studied for antiviral activity, highlighting divergent bioactivity compared to agrochemical nitroaromatic esters .
c) Di-(2:4:6-trinitrophenyl)glyceryl ether
- Structure : Contains a trinitrophenyl group linked to a glycerol ether.
- Lacks the alkyl chain, reducing lipophilicity and environmental persistence.
- Application : Primarily of interest in explosive chemistry rather than bioactivity .
Functional Analogues
a) Chloro-2:4:6-trinitrobenzene Derivatives
- Structure : Nitrobenzene derivatives with chlorine and nitro substituents.
- Key Features :
- High reactivity due to multiple nitro groups, limiting their use in biological systems.
- Chlorine at the ortho position (relative to nitro groups) may sterically hinder interactions.
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
- Bioactivity: The target compound’s dinitrophenyl group likely disrupts microbial cell membranes or enzymes, similar to Meptyldinocap’s fungicidal action . Chlorine may enhance binding to hydrophobic targets.
- Stability: Chlorinated derivatives generally exhibit greater resistance to hydrolysis than fluorinated or non-halogenated analogs, as seen in comparisons with RDS1643 .
- Synthetic Challenges : Nitration and esterification steps (as in ) are critical for nitroaromatic compound synthesis, but steric hindrance from branched alkyl chains (e.g., 1-methylheptyl) may complicate purification .
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